Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. For decades, 1-Methoxy-1-methylamino-2-nitroethylene has served as a reliable and versatile C2-synthon, enabling the introduction of a nitro-ketene aminal equivalent in the synthesis of a diverse array of heterocyclic compounds. However, the evolving demands of modern synthetic chemistry, driven by the pursuit of milder reaction conditions, broader substrate scope, and enhanced safety profiles, have spurred the exploration of viable alternatives. This guide provides a comprehensive comparison of prominent alternatives to 1-Methoxy-1-methylamino-2-nitroethylene, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
The Benchmark: Understanding 1-Methoxy-1-methylamino-2-nitroethylene
1-Methoxy-1-methylamino-2-nitroethylene is a valuable reagent characterized by its push-pull electronic nature. The electron-donating methoxy and methylamino groups, coupled with the electron-withdrawing nitro group, render the olefinic carbons highly susceptible to nucleophilic and electrophilic attack, respectively. This unique reactivity has been extensively exploited in the synthesis of various heterocycles, including pyridines, pyrimidines, and pyrazoles. A common synthetic route to this reagent is outlined below.[1]
Experimental Protocol: Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene
A solution of 1-methylamino-1-methylthio-2-nitroethylene (1.0 eq) in anhydrous methanol is treated with a catalytic amount of sodium methoxide (0.1 eq). The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting crude solid is recrystallized from ethanol to yield the desired product.[1]
While effective, the use of 1-Methoxy-1-methylamino-2-nitroethylene is not without its limitations. The synthesis can involve the use of toxic reagents and the product itself may have limited stability. These factors, coupled with the desire for more atom-economical and environmentally benign processes, have driven the investigation into alternative reagents.
Key Alternatives and Their Comparative Performance
This guide will focus on three principal classes of alternatives:
-
Nitroketene N,S-Acetals: These compounds, particularly (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and 1,1-bis(methylthio)-2-nitroethene, are perhaps the most widely adopted alternatives.
-
Nitroketene Aminals: Structurally similar to the target compound, these reagents offer a direct replacement of the methoxy group with another amino functionality.
-
1,1-Diamino-2,2-dinitroethylene (FOX-7): While primarily known as an energetic material, its unique structure as a geminal diamino-substituted dinitro-alkene presents interesting synthetic possibilities.
Nitroketene N,S-Acetals: The Versatile Workhorses
Nitroketene N,S-acetals have emerged as highly versatile and synergistic building blocks in heterocyclic synthesis.[2][3] Their reactivity is characterized by the presence of a good leaving group (methylthio) and the ability to act as both a Michael acceptor and a C-nucleophile.[4]
(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)
NMSM is a widely used and commercially available alternative.[5] Its synthesis is well-established and proceeds from readily available starting materials.[6][7][8][9]
A mixture of nitromethane (1.0 eq), carbon disulfide (1.2 eq), and potassium hydroxide (2.0 eq) in a suitable solvent like methanol or ethanol is stirred at room temperature to form the dipotassium salt of 2-nitro-1,1-ethenedithiol.[6] This is followed by methylation with dimethyl sulfate (2.2 eq) to yield 1,1-bis(methylthio)-2-nitroethene. Subsequent reaction with an aqueous solution of methylamine affords NMSM as a solid product, which can be purified by recrystallization.[6]
Caption: Synthetic pathway for (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM).
NMSM has been extensively used in the synthesis of substituted pyridines.[10][11] A common strategy involves a multi-component reaction with an aldehyde and an active methylene compound.
To a solution of an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, NMSM (1.0 eq) and a catalytic amount of a base such as piperidine or triethylamine are added. The reaction mixture is then heated to reflux for several hours. Upon cooling, the precipitated product is collected by filtration and can be purified by recrystallization.
1,1-bis(methylthio)-2-nitroethene
This precursor to NMSM is also a valuable reagent in its own right.[12][13] The two methylthio groups can be sequentially substituted by different nucleophiles, offering a pathway to unsymmetrically substituted products.[2]
As described in the synthesis of NMSM, the reaction of nitromethane, carbon disulfide, and a base, followed by methylation, yields 1,1-bis(methylthio)-2-nitroethene.[6]
Comparative Performance Data
| Feature | 1-Methoxy-1-methylamino-2-nitroethylene | (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) | 1,1-bis(methylthio)-2-nitroethene |
| Synthesis | From 1-methylamino-1-methylthio-2-nitroethylene[1] | From nitromethane, CS₂, and methylamine[6] | From nitromethane and CS₂[6] |
| Reactivity | Nucleophilic substitution of methoxy group | Nucleophilic substitution of methylthio group, Michael acceptor[4] | Sequential nucleophilic substitution of methylthio groups[2] |
| Key Applications | Pyridine, pyrimidine synthesis | Pyridine, pyrazole, thiazole synthesis[5][10][14] | Synthesis of N,S-acetals and other heterocycles[13] |
| Advantages | Established reactivity | High versatility, commercially available[5] | Allows for sequential and diverse functionalization[2] |
| Disadvantages | Potential stability issues, use of toxic reagents | Can require multi-step synthesis | Can require careful control for selective substitution |
Nitroketene Aminals
Nitroketene aminals are structurally very similar to 1-Methoxy-1-methylamino-2-nitroethylene, with the methoxy group being replaced by a second amino group. This substitution can influence the reagent's reactivity and stability.
Synthesis and Reactivity
Nitroketene aminals can be synthesized from 1,1-bis(methylthio)-2-nitroethene by reaction with two equivalents of an amine.[13] Their reactivity is similar to other push-pull alkenes, participating in cycloaddition and nucleophilic substitution reactions.[15]
Caption: General synthesis of nitroketene aminals.
Comparative Performance
Nitroketene aminals offer the advantage of introducing two nitrogen-containing substituents in a single step. However, their synthesis from readily available precursors can be less direct than that of NMSM.
| Feature | 1-Methoxy-1-methylamino-2-nitroethylene | Nitroketene Aminal |
| Synthesis | From 1-methylamino-1-methylthio-2-nitroethylene[1] | From 1,1-bis(methylthio)-2-nitroethene and amines[13] |
| Reactivity | Nucleophilic substitution of methoxy group | Similar to other nitro-activated olefins, participates in cycloadditions[15] |
| Key Applications | Heterocycle synthesis | Dihydropyridin-2-one synthesis[15] |
| Advantages | Established reactivity | Introduces two nitrogen substituents simultaneously |
| Disadvantages | Potential stability issues | Synthesis can be less direct |
1,1-Diamino-2,2-dinitroethylene (FOX-7): An Energetic Alternative
1,1-Diamino-2,2-dinitroethylene, commonly known as FOX-7, is a high-energy material that has garnered interest for its unique chemical properties.[16][17] Its highly electron-deficient double bond, substituted with two amino groups and two nitro groups, makes it a fascinating, albeit highly reactive, building block.[18]
Synthesis and Handling
The synthesis of FOX-7 is typically achieved through the nitration of 4,6-dihydroxy-2-methylpyrimidine followed by hydrolysis.[19][20] It is crucial to note that FOX-7 is an explosive material and requires specialized handling procedures and facilities.[16][21][22] Its use in general organic synthesis is therefore limited to laboratories equipped to handle such materials.
Caution: This procedure should only be attempted by trained professionals in a facility designed for handling explosive materials.
4,6-dihydroxy-2-methylpyrimidine is added portion-wise to a mixture of concentrated nitric acid and sulfuric acid at low temperature. The resulting intermediate is then carefully hydrolyzed to yield FOX-7 as a yellow crystalline solid.[19]
Reactivity and Potential Applications
The extreme electron deficiency of the C=C bond in FOX-7 makes it a potent electrophile. It can undergo nucleophilic attack and has been shown to react with hydrazino compounds to form novel heterocyclic structures.[23] Its potential in cycloaddition reactions is an area of ongoing research.
Comparative Perspective
FOX-7 represents a highly specialized alternative. Its extreme reactivity and hazardous nature make it unsuitable for routine synthetic applications. However, for specific applications where its unique electronic properties can be harnessed, it may offer access to novel chemical space.
| Feature | 1-Methoxy-1-methylamino-2-nitroethylene | 1,1-Diamino-2,2-dinitroethylene (FOX-7) |
| Synthesis | From 1-methylamino-1-methylthio-2-nitroethylene[1] | Nitration of 4,6-dihydroxy-2-methylpyrimidine[19][20] |
| Reactivity | Versatile C2-synthon | Highly electrophilic, explosive[16][18] |
| Key Applications | Heterocycle synthesis | Primarily an energetic material, potential for novel heterocycle synthesis[23] |
| Advantages | Well-established reactivity, relatively safe to handle | Unique electronic properties |
| Disadvantages | Potential stability issues | EXTREMELY HAZARDOUS - EXPLOSIVE [16][21], requires specialized handling |
Safety and Handling Considerations
Working with nitro-containing compounds requires adherence to strict safety protocols.
-
1-Methoxy-1-methylamino-2-nitroethylene and its N,S-acetal analogues: These compounds should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[24][25][26][27] Avoid inhalation, ingestion, and skin contact.
-
1,1-Diamino-2,2-dinitroethylene (FOX-7): This is a high explosive and must be handled with extreme caution by trained personnel in a dedicated facility.[16][21][22] It is sensitive to impact, friction, and heat.[28] Proper grounding and bonding procedures are essential to prevent static discharge.[21]
Conclusion and Future Outlook
While 1-Methoxy-1-methylamino-2-nitroethylene remains a valuable tool in the synthetic chemist's arsenal, a range of viable alternatives offer distinct advantages in terms of versatility, stability, and, in some cases, safety. Nitroketene N,S-acetals, particularly NMSM, have emerged as the most practical and widely adopted alternatives, with a broad spectrum of applications in heterocyclic synthesis. Nitroketene aminals provide a direct route to geminal diamino-substituted structures, while FOX-7, despite its hazardous nature, opens avenues for exploring novel reactivity.
The choice of reagent will ultimately depend on the specific synthetic target, the desired substitution pattern, and the available laboratory infrastructure. As the field of organic synthesis continues to evolve, the development of new, more efficient, and safer reagents will undoubtedly expand the toolkit available to researchers, enabling the construction of increasingly complex and medicinally relevant molecules.
References
-
Khan, S., Rahman, H., & Khan, M. M. (2019). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. RSC Advances, 9(26), 14769-14796. [Link]
- The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis. (n.d.).
- Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7) or a salt thereof. (2018). U.S.
-
Latypov, N. V., Bergman, J., Langlet, A., Wellmar, U., & Bemm, U. (2006). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Organic Process Research & Development, 10(6), 1152-1154. [Link]
- Gao, Y., et al. (2005). Synthesis and properties of 1,1-diamino-2,2-dinitroethylene.
-
Bayat, M., & Rezvanian, A. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 31057-31081. [Link]
-
Alizadeh, A., & Zohreh, N. (2017). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances, 7(86), 54653-54659. [Link]
-
Yin, P., et al. (2016). The new role of 1,1-diamino-2,2-dinitroethylene (FOX-7): two unexpected reactions. New Journal of Chemistry, 40(10), 8560-8566. [Link]
- Katariya, A. P., et al. (2024). (E)‐N‐methyl‐1‐(methylthio)‐2‐nitro‐ethenamine (NMSM).
- The synthesis of pyridine‐containing compound using nitroketene... (n.d.).
- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V..
- Synthesis method of 1-methylamino-1-methoxy-2-nitroethylene. (2012).
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
-
Ghule, V. D., & Sarang, S. S. (2019). Recent progress in taming FOX-7 (1,1-diamino-2,2-dinitroethene). RSC Advances, 9(56), 32578-32592. [Link]
- Fomenkov, I. V., et al. (2020). On the Mechanism of Thermal Decomposition of 1,1-Diamino-2,2-dinitroethene (FOX-7) and its Cyclic Derivatives. Propellants, Explosives, Pyrotechnics, 45(5), 733-741.
-
FOX-7. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
- (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. (n.d.). Bentham Science Publisher.
-
1,1-Diamino-2,2-dinitroethylene | C2H4N4O4 | CID 536770. (n.d.). PubChem. [Link]
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
-
Khan, S., Rahman, H., & Khan, M. M. (2019). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. RSC Advances, 9(26), 14769-14796. [Link]
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). Benchchem.
- Pang, W., et al. (2016). Review on the Reactivity of 1,1-Diamino-2,2-dinitroethylene (FOX-7). Propellants, Explosives, Pyrotechnics, 41(1), 14-31.
- Initial decomposition pathways of 1,1-diamino-2,2-dinitroethylene (α-FOX-7) in the condensed phase. (n.d.).
- Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab.
- 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). (n.d.).
- 1-methylamino-1- methylthio-2-nitroethylene synthesis method. (2007).
- Process for producing n-methyl-1-alkylthio-2-nitroethenamine derivatives. (1989).
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). Benchchem.
- Hou, H., et al. (2025, November 1). Thermal safety evaluation in the synthesis process of FOX-7 (1,1-diamino-2,2-dinitroethylene). Journal of Thermal Analysis and Calorimetry.
- Ballin, P., & Fringuelli, F. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(92), 50694-50736.
- Reactivity of 1,1-bis(methylthio)-2-nitroethylene. (n.d.).
- Pyridines. (n.d.).
-
Khan, S., Rahman, H., & Khan, M. M. (2019). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. PMC. [Link]
- Nitropyridines: Synthesis and reactions. (n.d.).
- Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. (2021, October 13). RSC Publishing.
-
Wang, J., et al. (2018). NHC-catalyzed [3 + 3] cycloaddition of α-bromoenals with nitroketene aminals or nitroketene N,S-acetals: synthesis of nitro-containing dihydropyridin-2-ones. Organic & Biomolecular Chemistry, 16(31), 5649-5653. [Link]
-
Khan, S., Rahman, H., & Khan, M. M. (2019). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. RSC Publishing. [Link]
- Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. (2023, May 12).
- Hooshmand, S. E., & Ziyaei Halimehjani, A. (2019). Nitroalkenes in diverse synthesis of heterocyclic compounds with two or three heteroatoms: Recent advances. Targets in Heterocyclic Systems, 22, 119-166.
Sources
- 1. file.leyan.com [file.leyan.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. N-Methyl-1-(methylthio)-2-nitroethenamine 98 61832-41-5 [sigmaaldrich.com]
- 6. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method
- Google Patents [patents.google.com]
- 7. HU198179B - Process for producing n-methyl-1-alkylthio-2-nitroethenamine derivatives
- Google Patents [patents.google.com]
- 8. CAS 61832-41-5: N-Methyl-1-(methylthio)-2-nitroethenamine [cymitquimica.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
- 14. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. NHC-catalyzed [3 + 3] cycloaddition of α-bromoenals with nitroketene aminals or nitroketene N,S-acetals: synthesis of nitro-containing dihydropyridin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. FOX-7 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent progress in taming FOX-7 (1,1-diamino-2,2-dinitroethene) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. 1,1-Diamino-2,2-dinitroethylene | C2H4N4O4 | CID 536770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. The new role of 1,1-diamino-2,2-dinitroethylene (FOX-7): two unexpected reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. kishida.co.jp [kishida.co.jp]
- 26. tcichemicals.com [tcichemicals.com]
- 27. fishersci.com [fishersci.com]
- 28. yadda.icm.edu.pl [yadda.icm.edu.pl]